Eburnamonine
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Overview
Description
Eburnamonine, also known as vincamone, is a naturally occurring indole alkaloid found in the plant family Apocynaceae. It is a metabolite of vincamine and is known for its vasodilatory properties, which means it can widen blood vessels and improve blood flow. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cerebrovascular disorders and memory impairments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eburnamonine involves several key steps. One notable method is the asymmetric total synthesis of (+)-21-epi-eburnamonine, which includes a visible-light photocatalytic intra-/intramolecular radical cascade reaction to assemble the tetracyclic ABCD ring system. This is followed by a highly diastereoselective Johnson-Claisen rearrangement to establish the C20 all-carbon quaternary stereocenter .
Another approach involves the oxidation of vincaminic acid in an organic solvent with an oxidizing agent. This method can produce racemic or optically active this compound .
Industrial Production Methods: Industrial production of this compound typically involves the semi-synthesis from natural precursors such as tabersonine. This method leverages the natural product’s structure and modifies it through chemical reactions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Eburnamonine undergoes various chemical reactions, including:
Oxidation: The oxidation of vincaminic acid to produce this compound.
Reduction: Reduction of intermediates in the synthesis process using reagents like lithium aluminum hydride.
Substitution: Substitution reactions to modify the functional groups on the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of vincaminic acid.
Reducing Agents: Lithium aluminum hydride is commonly used in reduction reactions.
Catalysts: Photocatalysts are used in the radical cascade reactions.
Major Products: The major product of these reactions is this compound itself, along with various intermediates and by-products depending on the specific synthetic route used .
Scientific Research Applications
Eburnamonine has a wide range of scientific research applications:
Mechanism of Action
Eburnamonine exerts its effects primarily through its interaction with muscarinic receptors in the brain. It has been shown to improve cerebrovascular function and alleviate memory impairments. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter systems and enhancement of cerebral blood flow .
Comparison with Similar Compounds
Vincamine: Known for its vasodilatory and nootropic effects.
Vinpocetine: A derivative of vincamine with enhanced neuroprotective properties.
Apovincamine: Another related alkaloid with similar biological activities.
Uniqueness of Eburnamonine: this compound is unique in its specific interaction with muscarinic receptors and its potential for use in treating cerebrovascular disorders and memory impairments. Its distinct synthetic routes and reaction mechanisms also make it a valuable compound for chemical research .
Biological Activity
Eburnamonine is a naturally occurring alkaloid derived from the Apocynaceae family, noted for its diverse biological activities, particularly in the context of neuroprotection and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Synthesis
This compound's structure features a complex arrangement that contributes to its biological properties. Recent synthetic approaches have focused on modifying its structure to enhance its activity. For instance, the introduction of an exocyclic enone has been shown to significantly increase its anticancer activity while maintaining its neuroprotective properties .
Table 1: Structural Modifications and Biological Activities
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects, particularly in improving cerebrovascular function. Studies indicate that this compound enhances oxygen and glucose consumption in the brain, which is beneficial for conditions like stroke and cognitive impairments . In canine models, it has been shown to increase vertebral blood flow, thereby improving brain oxygen supply.
Case Study: Cognitive Impairment in Rats
In experimental models of amnesia, this compound administration resulted in notable improvements in learning and memory capabilities. This suggests a potential therapeutic role for this compound in treating cognitive disorders .
Anticancer Activity
The anticancer properties of this compound have been a focal point of recent studies. While the natural compound itself exhibits limited cytotoxicity, structural modifications have led to derivatives with enhanced efficacy against various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | This compound LC50 (μM) | 15-Methylene-eburnamonine LC50 (μM) |
---|---|---|
MDA-MB-231 (Breast) | 41.8 (30–58) | 14.1 (10–17) |
LNCaP (Prostate) | >100 | 9.5 (7.9–11.4) |
RPMI-8226 (Myeloma) | >100 | 12.2 (9.3–16.0) |
U266 (Myeloma) | >100 | 4.3 (3.1–6.0) |
KMS-12BM (Myeloma) | >100 | 4.0 (3.3–4.8) |
The data indicates that while this compound shows minimal activity, its derivative with an exocyclic enone exhibits significant cytotoxic effects across multiple cancer types .
The precise mechanisms through which this compound exerts its biological effects remain partially elucidated. However, it is known to interact with human muscarinic receptors, which may play a role in its neuroprotective effects . Additionally, the dimeric nature of some alkaloids suggests that they may enhance target affinity or stabilize protein-protein interactions, contributing to their biological potency .
Properties
CAS No. |
474-00-0 |
---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
InChI |
InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m0/s1 |
InChI Key |
WYJAPUKIYAZSEM-RBUKOAKNSA-N |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |
Key on ui other cas no. |
474-00-0 |
Synonyms |
(-)-eburnamonine Cervoxan eburnamonine eburnamonine monohydrochloride, (3alpha,16alpha)-isomer eburnamonine phosphate, (3alpha,16alpha)-isomer eburnamonine, (3alpha,16alpha)-isomer vinburnine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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